

An In-depth Technical Guide to the Physicochemical Properties of Fluconazole Mesylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluconazole mesylate*

Cat. No.: *B1139313*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14- α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal membrane structure and function, leading to the cessation of fungal growth. Fluconazole is often formulated as a mesylate salt, **fluconazole mesylate**, to enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of fluconazole and its mesylate salt, complete with experimental protocols and visual diagrams to aid in research and drug development.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability. While **fluconazole mesylate** is the salt form used in some pharmaceutical preparations, much of the publicly available detailed physicochemical data pertains to the fluconazole free base. The properties of the fluconazole moiety are paramount to its therapeutic effect.

Table 1: Physicochemical Properties of Fluconazole

Property	Value	References
IUPAC Name	2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol	[1]
Molecular Formula	C ₁₃ H ₁₂ F ₂ N ₆ O	[1]
Molecular Weight	306.27 g/mol	[1]
Melting Point	138-140 °C	[2] [3] [4]
pKa	2.27 (for the 1,2,4-triazole ring); other reported values include 2.56, 2.94, and 11.01	[1] [5]
LogP	0.4 - 0.5	[1] [2]
Appearance	White crystalline powder	[3] [6]

Table 2: Physicochemical Properties of Fluconazole Mesylate

Property	Value	References
IUPAC Name	2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; methanesulfonic acid	[7]
Molecular Formula	C ₁₄ H ₁₆ F ₂ N ₆ O ₄ S	[7]
Molecular Weight	402.38 g/mol	[7]

Note: Specific experimental data for the melting point, pKa, and LogP of **fluconazole mesylate** were not readily available in the public domain literature reviewed. The mesylate salt is expected to have a different melting point and solubility profile compared to the free base.

Table 3: Solubility of Fluconazole

Solvent	Solubility	References
Water	Slightly soluble	[6]
Saline	Slightly soluble	[6]
Ethanol	~20 mg/mL	[8][9]
DMSO	≥ 100 mg/mL; also reported as ~33 mg/mL	[8][9][10]
Dimethyl formamide	~16 mg/mL	[8][9]
PBS (pH 7.2)	~0.2 mg/mL	[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized protocols for determining key properties of a pharmaceutical compound like **fluconazole mesylate**.

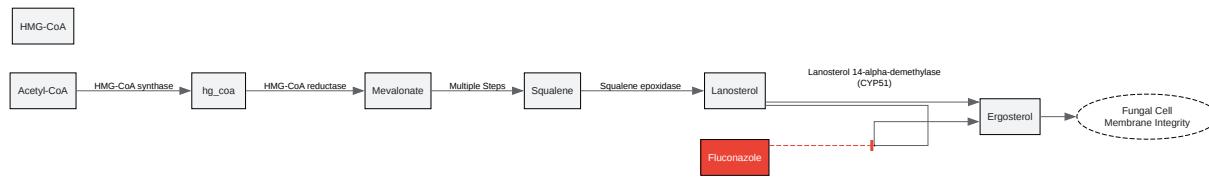
Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

- Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

LogP (Octanol-Water Partition Coefficient)

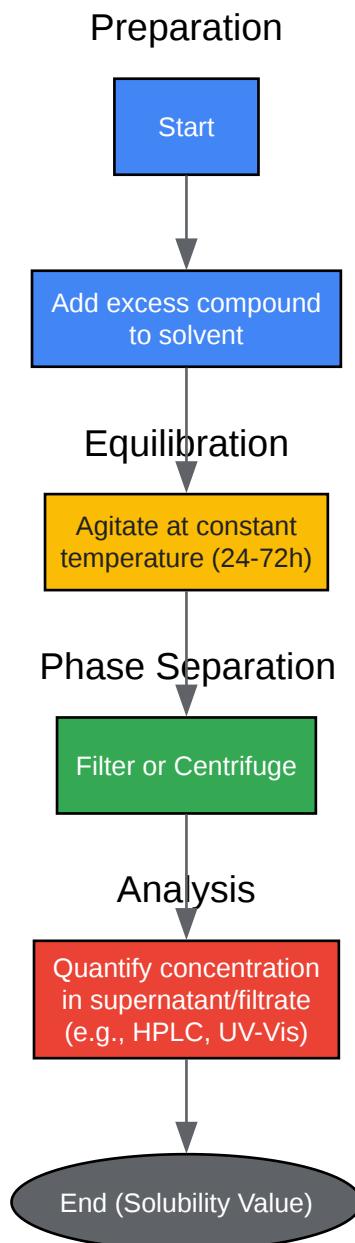

Determination

- System Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other by mixing and allowing the phases to separate.
- Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Fluconazole

Fluconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the key steps in this pathway and the point of inhibition by fluconazole.



[Click to download full resolution via product page](#)

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow: Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a pharmaceutical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 455480010 [thermofisher.com]
- 4. Fluconazole [drugfuture.com]
- 5. scielo.br [scielo.br]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Fluconazole Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139313#physicochemical-properties-of-fluconazole-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com